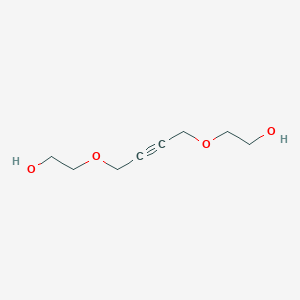![molecular formula C13H12N2O2 B167981 1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 10022-82-9](/img/structure/B167981.png)
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid is a chemical compound that has been the subject of extensive scientific research. It is a heterocyclic compound that contains a pyridine ring fused to an indole ring. This compound has been found to have a range of biochemical and physiological effects, and has potential applications in various fields of research.
科学研究应用
Antidiabetic Potential
A study by Choudhary et al. (2011) synthesized derivatives of 1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid and evaluated their antidiabetic properties in vivo. These compounds showed potent antidiabetic activity, particularly the compound DM 5, making them a significant focus in diabetes research (Choudhary et al., 2011).
Mass Spectrometry Application
β-Carboline alkaloids, including derivatives of 1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole, have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). This application is crucial for the analysis of proteins and sulfated oligosaccharides (Nonami et al., 1997).
Synthesis and Chemical Transformations
Omar and Yamada (1966) detailed the synthesis of 1-substituted and 1,3-disubstituted-3,4-dihydro-9H-pyrido[3,4-b]indole derivatives, providing a foundation for the chemical manipulation and potential pharmaceutical applications of this compound (Omar & Yamada, 1966).
Antitumor Activity
A research conducted by Nguyen et al. (1990) synthesized and tested a class of compounds including 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles for their antitumor activity. These compounds showed promise as a new class of antineoplastic agents (Nguyen et al., 1990).
Food Safety and Mutagenicity
Crotti et al. (2010) explored the role of beta-carbolines, including 1-methyl-9H-pyrido[3,4-b]indole, in food safety. These compounds, which can form during the heating of protein-rich food, have been implicated in diseases like Parkinson's and cancer, emphasizing the importance of detecting these compounds in foodstuffs (Crotti et al., 2010).
DNA Interaction Studies
Hashimoto et al. (1984) investigated the chemical reactions of a mutagenic compound related to 1-methyl-5H-pyrido[4,3-b]indole with deoxyribonucleic acid, contributing to our understanding of the initial chemical events in carcinogenesis caused by these compounds (Hashimoto et al., 1984).
Conformational Study of Tryptophan Derivatives
Research by Horwell et al. (1994) on the synthesis of conformationally constrained tryptophan derivatives, which include structures related to 1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole, aids in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Pharmaceutical Development
A study by De Savi et al. (2015) discussed the development of a selective estrogen receptor downregulator (SERD) that contains the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif. This work contributes significantly to the pharmaceutical applications of these compounds in treating breast cancer (De Savi et al., 2015).
属性
CAS 编号 |
10022-82-9 |
|---|---|
产品名称 |
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid |
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,11,15H,6H2,1H3,(H,16,17) |
InChI 键 |
PDLKWTROCOVVOE-UHFFFAOYSA-N |
手性 SMILES |
CC1=C2C(=C3C=CC=CC3=N2)CC(N1)C(=O)O |
SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O |
规范 SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O |
同义词 |
1-methyl-3,4-dihydro-beta-carboline-3-carboxylic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



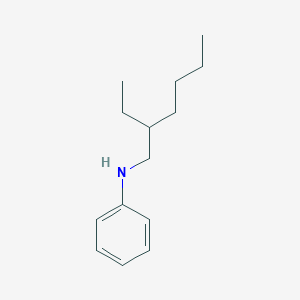
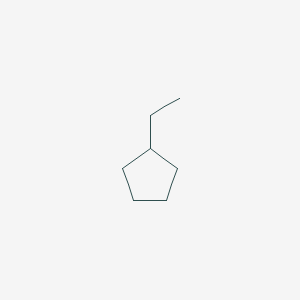
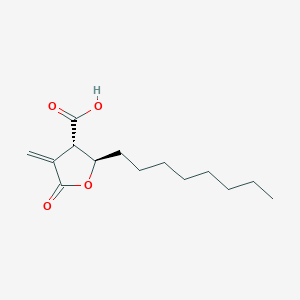
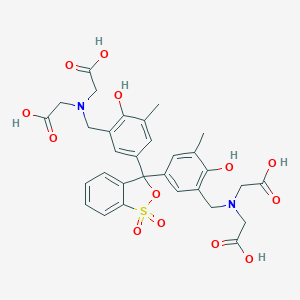
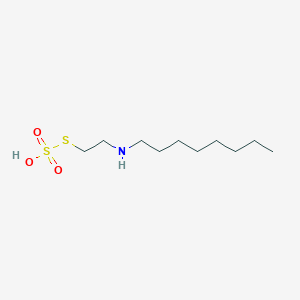
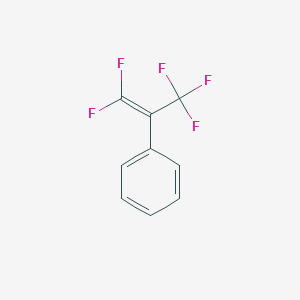
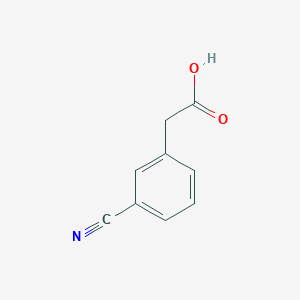
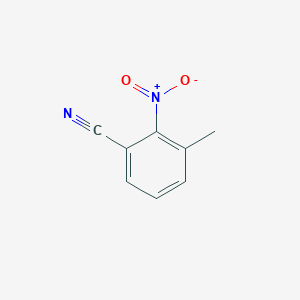
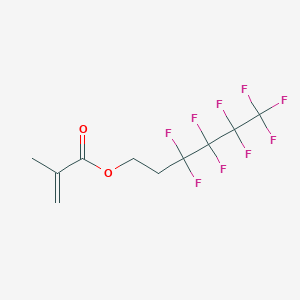
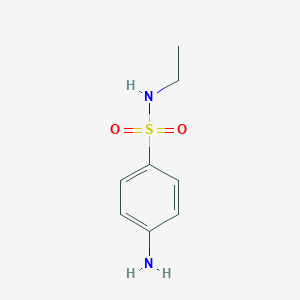

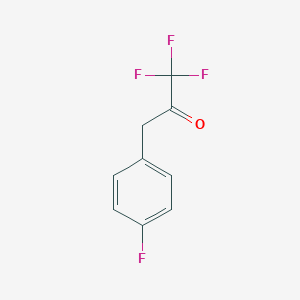
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)
